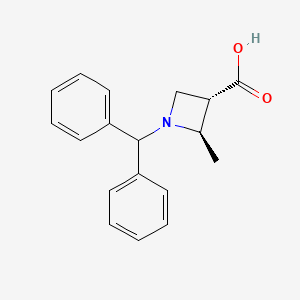
trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid: is a compound belonging to the azetidine class of heterocyclic compounds.
Preparation Methods
The synthesis of trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable amine with a halogenated compound can lead to the formation of the azetidine ring.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through nucleophilic substitution reactions. This step typically involves the reaction of the azetidine ring with a benzhydryl halide under basic conditions.
Chemical Reactions Analysis
trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring are replaced with other groups.
Scientific Research Applications
trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical compounds. Its unique structure makes it a valuable scaffold for drug design.
Organic Synthesis: The compound is used as a precursor in the synthesis of various heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways .
Comparison with Similar Compounds
trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: This compound is a proline analog and is studied for its role in protein synthesis and structure.
trans-2-Phenyl-3-methyl-azetidine: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
cis-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid: The cis isomer of the compound has different spatial arrangement, affecting its chemical properties and interactions.
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(2R,3S)-1-benzhydryl-2-methylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C18H19NO2/c1-13-16(18(20)21)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3,(H,20,21)/t13-,16+/m1/s1 |
InChI Key |
NMFDAFDHZDWNRW-CJNGLKHVSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















